10-(2-fluorophenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Overview
Description
10-(2-Fluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorophenyl group attached to a tetracyclic framework, which includes a carboxylic acid functional group. The presence of fluorine atoms often imparts unique chemical and physical properties to organic molecules, making this compound of particular interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with a suitable precursor containing the tetracyclic framework and then introduce the fluorophenyl group through a series of reactions. These reactions may include electrophilic aromatic substitution, nucleophilic substitution, and various coupling reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed for high-volume production. The process would be optimized for efficiency and cost-effectiveness, with a focus on minimizing waste and ensuring consistent product quality. Advanced purification techniques, such as chromatography and crystallization, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the carboxylic acid group allows for reactions such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions can yield a range of products, including esters, amides, halogenated derivatives, and reduced forms of the compound. These products can be further modified or used in various applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: Its unique structure may make it a candidate for drug discovery, particularly in targeting specific biological pathways or receptors.
Industry: The compound's properties can be harnessed in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The molecular pathways involved would be studied to understand how the compound influences cellular processes and physiological functions.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as those containing fluorophenyl groups or tetracyclic frameworks. The uniqueness of this compound lies in its specific structural features and potential applications. Similar compounds may include:
Fluorophen derivatives: Compounds with fluorophenyl groups attached to different molecular frameworks.
Tetracyclic compounds: Other tetracyclic structures with varying functional groups.
By comparing these compounds, researchers can identify the unique properties and potential advantages of 10-(2-Fluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid.
Properties
IUPAC Name |
10-(2-fluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-16-4-2-1-3-14(16)20-19-12-6-5-11(9-12)18(19)15-10-13(21(24)25)7-8-17(15)23-20/h1-4,7-8,10-12,18-20,23H,5-6,9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKIJPBPCQBBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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